Clavulanate:Cellulose

Catalog No.
S523951
CAS No.
61177-45-5
M.F
C8H9KNO5
M. Wt
238.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Clavulanate:Cellulose

CAS Number

61177-45-5

Product Name

Clavulanate:Cellulose

IUPAC Name

potassium;(2R,3Z,5R)-3-(2-hydroxyethylidene)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylate

Molecular Formula

C8H9KNO5

Molecular Weight

238.26 g/mol

InChI

InChI=1S/C8H9NO5.K/c10-2-1-4-7(8(12)13)9-5(11)3-6(9)14-4;/h1,6-7,10H,2-3H2,(H,12,13);/b4-1-;/t6-,7-;/m1./s1

InChI Key

FERIANDDKNFRJI-JSYANWSFSA-N

SMILES

C1C2N(C1=O)C(C(=CCO)O2)C(=O)[O-].[K+]

Synonyms

BRL 14151, BRL-14151, BRL14151, Clavulanate, Clavulanate Potassium, Clavulanate, Potassium, Clavulanate, Sodium, Clavulanic Acid, Clavulanic Acid, Monopotassium Salt, Clavulanic Acid, Monosodium Salt, MM 14151, MM-14151, MM14151, Potassium Clavulanate, Potassium, Clavulanate, Sodium Clavulanate

Canonical SMILES

C1C2N(C1=O)C(C(=CCO)O2)C(=O)O.[K]

Isomeric SMILES

C1[C@@H]2N(C1=O)[C@H](/C(=C/CO)/O2)C(=O)O.[K]

Clavulanate as a β-Lactamase Inhibitor:

Clavulanate, a component of the "Clavulanate:Cellulose" mixture, is primarily used in scientific research as a β-lactamase inhibitor. β-lactamases are enzymes produced by some bacteria that can break down β-lactam antibiotics, rendering them ineffective. Clavulanate competitively and irreversibly binds to these enzymes, preventing them from inactivating the antibiotic, thus restoring its efficacy. This property makes it a valuable tool for studying the effectiveness of β-lactam antibiotics against bacteria exhibiting resistance mechanisms, particularly those mediated by β-lactamases [Source: ].

Combination with Amoxicillin for Research on Bacterial Infections:

"Clavulanate:Cellulose" is often combined with the β-lactam antibiotic amoxicillin in scientific research. This combination, known as amoxicillin-clavulanate, is used to study the treatment of various bacterial infections, including:

  • Sinusitis
  • Pneumonia
  • Ear infections
  • Bronchitis
  • Urinary tract infections
  • Skin infections [Source: ]

By inhibiting β-lactamase activity, clavulanate enhances the effectiveness of amoxicillin against bacteria that might otherwise be resistant. This allows researchers to investigate the potential of this combination therapy in addressing diverse bacterial infections.

Additional Research Applications:

While the primary application of "Clavulanate:Cellulose" in research lies in its β-lactamase inhibitory properties, emerging research suggests other potential uses:

  • Dopamine Release Studies: Studies have shown that clavulanate can increase dopamine release in neuronal cells, potentially offering insights into its role in the central nervous system and its impact on neurological disorders [Source: ].

Clavulanate, specifically in its potassium salt form, is a compound derived from clavulanic acid, which is produced by the fermentation of Streptomyces clavuligerus. It serves primarily as a beta-lactamase inhibitor, enhancing the efficacy of beta-lactam antibiotics such as amoxicillin against bacteria that produce beta-lactamase enzymes. These enzymes can hydrolyze the beta-lactam ring of antibiotics, rendering them ineffective. Clavulanate itself does not possess significant antibacterial activity but is crucial in combination therapies to overcome bacterial resistance mechanisms .

As mentioned earlier, clavulanate potassium acts by inhibiting β-lactamase enzymes. This allows β-lactam antibiotics like amoxicillin to bind to penicillin-binding proteins (PBPs) in bacteria. PBPs are essential for bacterial cell wall synthesis. By binding to PBPs, the antibiotics prevent the formation of a strong cell wall, leading to bacterial cell death [].

  • Clavulanate potassium:
    • Generally well-tolerated, but side effects like nausea, diarrhea, and skin rash can occur [].
    • May cause allergic reactions in some individuals with penicillin allergies [].
  • Cellulose:
    • Considered non-toxic and non-irritating.

  • Inhibition of Beta-Lactamase: Clavulanate acts as a suicide inhibitor, binding irreversibly to the active site of beta-lactamase enzymes, preventing them from hydrolyzing beta-lactam antibiotics .
  • Oxidation: Under specific conditions, clavulanate can undergo oxidation reactions, although these are less common compared to its primary function as an inhibitor.
  • Hydrolysis: Clavulanate can also be hydrolyzed, but this process is generally not favorable in biological systems due to its role in inhibiting bacterial enzymes.

Clavulanate is synthesized through fermentation processes involving Streptomyces clavuligerus. The general steps include:

  • Fermentation: Cultivating Streptomyces clavuligerus under controlled conditions to promote the production of clavulanic acid.
  • Extraction and Purification: Isolating clavulanic acid from the fermentation broth using various extraction techniques.
  • Salt Formation: Converting clavulanic acid into its potassium salt form (potassium clavulanate) for enhanced stability and solubility .

Clavulanate has several important applications:

  • Antibiotic Combination Therapy: Used in conjunction with amoxicillin to treat a variety of infections, including respiratory tract infections, urinary tract infections, and skin infections caused by resistant bacteria.
  • Pharmaceutical Formulations: Incorporated into various formulations to enhance the effectiveness of beta-lactam antibiotics against resistant strains .
  • Research: Utilized in microbiological studies to investigate bacterial resistance mechanisms and the efficacy of antibiotic treatments .

Clavulanate interacts with various compounds and biological systems:

  • Drug Interactions: Co-administration with probenecid is not recommended as it may affect renal clearance. Additionally, it may enhance the effects of oral anticoagulants and increase the risk of rash when combined with allopurinol .
  • Adverse Reactions: The combination of amoxicillin and clavulanate can lead to adverse effects like gastrointestinal disturbances and hypersensitivity reactions, particularly in individuals with a history of penicillin allergies .

Several compounds share structural or functional similarities with clavulanate. Below is a comparison highlighting their unique aspects:

CompoundStructure/FunctionalityUnique Features
TazobactamBeta-lactamase inhibitorOften used with piperacillin; broader spectrum
SulbactamBeta-lactamase inhibitorUsed with ampicillin; less potent than clavulanate
CloxacillinPenicillin antibioticResistant to penicillinase; primarily used alone
AmoxicillinBeta-lactam antibioticCommonly paired with clavulanate for synergy

Clavulanate's uniqueness lies in its specific mechanism as a suicide inhibitor against a wide range of beta-lactamases, allowing it to restore the efficacy of certain antibiotics against resistant bacterial strains while lacking intrinsic antibacterial activity itself .

Co-Crystallization Techniques for Potassium Clavulanate-Cellulose Matrices

Co-crystallization of potassium clavulanate with microcrystalline cellulose (MCC) leverages solvent-mediated phase transitions to create homogeneous composites. A patented method involves dissolving clavulanic acid tert-butylamine in isopropanol-water mixtures, followed by the addition of MCC to form a stable crystalline matrix [1] [7]. The process avoids traditional lyophilization, which often generates hygroscopic powders prone to degradation. Instead, the isopropanol system facilitates direct crystallization, yielding composites with:

  • Enhanced stability: Reduced moisture uptake due to MCC’s hydrophobic domains [6].
  • Improved flowability: Particle sizes optimized to 50–150 µm, minimizing electrostatic interactions [7].

Table 1: Comparison of Co-Crystallization Methods

ParameterTraditional LyophilizationIsopropanol-Mediated Co-Crystallization
Residual Solvent (%)<0.5<0.3
Crystallinity Index0.72–0.780.85–0.91
Processing Time (h)24–368–12

The crystalline structure, confirmed via X-ray diffraction, shows MCC fibers aligned with clavulanate’s β-lactam ring, stabilizing the molecule against hydrolysis [1]. This alignment is critical for maintaining bioactivity in humid environments [6].

Ionic Liquid-Mediated Fabrication of Polysaccharide-Polymer Networks

Ionic liquids (ILs) such as 1-butyl-3-methylimidazolium chloride ([BMIM]Cl) dissolve cellulose by disrupting its hydrogen-bonded network, enabling integration of clavulanate at the molecular level [4]. In a typical procedure:

  • MCC is dissolved in [BMIM]Cl at 80°C under nitrogen.
  • Potassium clavulanate is added, forming a homogeneous gel.
  • Regeneration in water precipitates a composite film with tensile strengths up to 45 MPa [4].

Key Interactions:

  • IL cations coordinate with cellulose’s hydroxyl groups, creating cavities for clavulanate intercalation.
  • Anion basicity (e.g., Cl⁻ vs. acetate) modulates clavulanate’s degradation kinetics, with acetate ILs reducing hydrolysis by 40% [4].

Table 2: Ionic Liquids for Cellulose-Clavulanate Composites

Ionic LiquidCellulose Solubility (wt%)Clavulanate Loading Efficiency (%)
[BMIM]Cl15–1882–86
[EMIM]Acetate20–2291–94
[AMIM]DMP12–1475–79

These composites exhibit pseudoplastic behavior in rheological studies, making them suitable for injectable depots [8].

Microencapsulation Strategies for Enhanced Stability

Emulsification-solvent evaporation techniques encapsulate clavulanate within ethyl cellulose (EC) matrices to prolong shelf-life. A study using a 1:2 core-to-coat ratio achieved:

  • Encapsulation efficiency: 89% [5].
  • Zero-order release kinetics: Sustained over 24 hours in pH 6.8 buffers [5].

Critical Parameters:

  • Wall thickness: 8–12 µm coatings reduce burst release from 35% to <10% [6].
  • Solvent choice: Dichloromethane yields smoother microcapsules vs. acetone’s porous structures [5].

Table 3: Microencapsulation Performance Metrics

Core-to-Coat RatioMean Particle Size (µm)Release Half-Life (h)
1:1120 ± 156.2 ± 0.3
1:2150 ± 2012.8 ± 1.1
1:3180 ± 2518.4 ± 1.5

Atomic force microscopy reveals EC’s hydrophobic domains shield clavulanate from nucleophilic attack, particularly by water and serum proteins [6].

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

238.01177887 g/mol

Monoisotopic Mass

238.01177887 g/mol

Heavy Atom Count

15

UNII

Q42OMW3AT8

Related CAS

58001-44-8 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 57 companies from 9 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H228 (100%): Flammable solid [Danger Flammable solids];
H252 (75.44%): Self-heating in large quantities;
may catch fire [Warning Self-heating substances and mixtures];
H317 (70.18%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (22.81%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H334 (70.18%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
H361 (14.04%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Clavulanate Potassium is a semi-synthetic beta-lactamase inhibitor isolated from streptomyces. Clavunalate potassium contains a beta-lactam ring and binds strongly to beta-lactamase at or near its active site. This protects other beta-lactam antibiotics from beta-lactamase catalysis. This drug is used in conjunction with beta-lactamase susceptible penicillins to treat infections caused by beta-lactamase producing organisms.

MeSH Pharmacological Classification

beta-Lactamase Inhibitors

Pictograms

Health Hazard Flammable Irritant

Flammable;Irritant;Health Hazard

Other CAS

61177-45-5

Wikipedia

Clavulanate potassium

Use Classification

Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 08-15-2023

Explore Compound Types